molecular formula C14H10O4 B1346652 Diphenyl oxalate CAS No. 3155-16-6

Diphenyl oxalate

Cat. No. B1346652
CAS RN: 3155-16-6
M. Wt: 242.23 g/mol
InChI Key: ULOZDEVJRTYKFE-UHFFFAOYSA-N
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Patent
US05834615

Procedure details

A solution comprising 54.1% by weight of phenol, 45.3% by weight of dimethyl oxalate and 0.5% by weight of tetraphenoxytitanium was fed into the twelfth step from the top of a first fifty-plate Oldershaw-type reactive distillation column provided with a one liter bottom flask and having an inner diameter of 32 mm, at a flow rate of 600 ml/hr, and the bottom flask was heated by a mantle heater to a temperature of 190° C., while withdrawing a resultant vapor fraction from the top portion of the first column at a reflux ratio of 2 and condensing the withdrawn vapor fraction by a cooler, to transesterify dimethyl oxalate with phenol and to produce diphenyl oxalate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
tetraphenoxytitanium
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[C:8]([O:14][CH3:15])(=[O:13])[C:9](OC)=[O:10]>O([Ti](OC1C=CC=CC=1)(OC1C=CC=CC=1)OC1C=CC=CC=1)C1C=CC=CC=1>[C:8]([O:14][C:15]1[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1)(=[O:13])[C:9]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)OC)(=O)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)OC)(=O)OC
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Five
Name
tetraphenoxytitanium
Quantity
0 (± 1) mol
Type
catalyst
Smiles
O(C1=CC=CC=C1)[Ti](OC1=CC=CC=C1)(OC1=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
was fed into the twelfth step from the top of a first fifty-plate Oldershaw-type reactive distillation column
CUSTOM
Type
CUSTOM
Details
provided with a one liter bottom flask
CUSTOM
Type
CUSTOM
Details
while withdrawing a resultant vapor fraction from the top portion of the first column
CUSTOM
Type
CUSTOM
Details
at a reflux ratio of 2 and condensing the withdrawn vapor fraction by a cooler

Outcomes

Product
Name
Type
product
Smiles
C(C(=O)OC1=CC=CC=C1)(=O)OC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.